(9H-Fluoren-9-yl)methyl (2-aminoethyl)(hexyl)carbamate hydrochloride (9H-Fluoren-9-yl)methyl (2-aminoethyl)(hexyl)carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1809918-01-1
VCID: VC3178500
InChI: InChI=1S/C23H30N2O2.ClH/c1-2-3-4-9-15-25(16-14-24)23(26)27-17-22-20-12-7-5-10-18(20)19-11-6-8-13-21(19)22;/h5-8,10-13,22H,2-4,9,14-17,24H2,1H3;1H
SMILES: CCCCCCN(CCN)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
Molecular Formula: C23H31ClN2O2
Molecular Weight: 403 g/mol

(9H-Fluoren-9-yl)methyl (2-aminoethyl)(hexyl)carbamate hydrochloride

CAS No.: 1809918-01-1

Cat. No.: VC3178500

Molecular Formula: C23H31ClN2O2

Molecular Weight: 403 g/mol

* For research use only. Not for human or veterinary use.

(9H-Fluoren-9-yl)methyl (2-aminoethyl)(hexyl)carbamate hydrochloride - 1809918-01-1

Specification

CAS No. 1809918-01-1
Molecular Formula C23H31ClN2O2
Molecular Weight 403 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-(2-aminoethyl)-N-hexylcarbamate;hydrochloride
Standard InChI InChI=1S/C23H30N2O2.ClH/c1-2-3-4-9-15-25(16-14-24)23(26)27-17-22-20-12-7-5-10-18(20)19-11-6-8-13-21(19)22;/h5-8,10-13,22H,2-4,9,14-17,24H2,1H3;1H
Standard InChI Key NCXUYPUTGAWCNJ-UHFFFAOYSA-N
SMILES CCCCCCN(CCN)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
Canonical SMILES CCCCCCN(CCN)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Introduction

Chemical Identity and Properties

Basic Identification

(9H-Fluoren-9-yl)methyl (2-aminoethyl)(hexyl)carbamate hydrochloride is identified by its IUPAC name 9H-fluoren-9-ylmethyl N-(2-aminoethyl)-N-hexylcarbamate;hydrochloride. The compound is also known by its alternative name "N-(2-aminoethyl)-n-hexylcarbamic acid 9h-fluoren-9-ylmethyl ester, hydrochloride" in some sources . Its unique molecular structure contains the fluorenyl group, which is characteristic of many protective groups used in organic synthesis.

Physical and Chemical Properties

The compound possesses distinctive physical and chemical characteristics that make it valuable for research applications. It has a defined molecular formula of C23H31ClN2O2 and a molecular weight of approximately 403 g/mol. The presence of the fluorenyl group contributes to its stability and specific reactivity patterns, while the carbamate linkage provides functional versatility in chemical modifications.

Table 1: Key Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC23H31ClN2O2
Molecular Weight403 g/mol
CAS Number1809918-01-1
Physical StateSolid (presumed)
Application DomainResearch use only

Structural Comparison with Related Compounds

This compound is structurally related to but distinct from (9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate (CAS: 166410-32-8), which lacks the hexyl group . Understanding these structural differences is crucial for researchers selecting the appropriate compound for specific applications. The presence of the hexyl group in (9H-Fluoren-9-yl)methyl (2-aminoethyl)(hexyl)carbamate hydrochloride likely affects its lipophilicity, solubility profile, and potentially its biological activities.

Table 2: Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
(9H-Fluoren-9-yl)methyl (2-aminoethyl)(hexyl)carbamate hydrochlorideC23H31ClN2O2403 g/molContains hexyl group bonded to nitrogen
(9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamateC17H18N2O2282.34 g/molLacks hexyl group
(9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate hydrochlorideC17H18N2O2·HCl318.8 g/molLacks hexyl group, includes HCl

Synthesis and Purification Methods

Purification Techniques

Purification of this compound generally employs advanced techniques such as chromatography to ensure high purity for research applications. The purification process would need to effectively separate the target compound from reaction byproducts and unreacted starting materials. Quality control parameters would likely include chromatographic purity, spectroscopic confirmation of structure, and elemental analysis.

Applications in Pharmaceutical Research

Research Applications

(9H-Fluoren-9-yl)methyl (2-aminoethyl)(hexyl)carbamate hydrochloride belongs to the class of carbamates, which are widely studied for their biological activity, particularly in drug development and testing. The presence of the Fmoc group suggests potential applications in peptide synthesis as protecting groups, though the specific role of this compound may differ due to its structural modifications.

Structure-Activity Relationships

The unique structure of this compound allows it to interact with various biological targets, making it a valuable research tool in pharmacology. The hexyl group likely contributes to membrane permeability and lipophilicity, potentially enhancing certain biological activities. The carbamate linkage is known to have biological significance in many pharmaceutical compounds, often mimicking peptide bonds or serving as enzyme inhibitors.

SupplierLocationNotes
Vulcan ChemNot specifiedListed with catalog ID VC3178500
BHUMI SALESIndiaListed on Echemi marketplace
Shanghai Ascen Chemical Co.ChinaListed on Echemi marketplace
Shanxi Xiyue Pharmaceutical Co.ChinaPharmaceutical manufacturer
BIOSYNTHSwitzerlandChemical supplier
Ningbo Loncin Biotechnology Co.ChinaChemical company founded in 2001

Future Research Directions

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